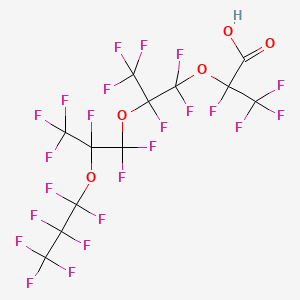

Ácido perfluoro-(2,5,8-trimetil-3,6,9-trioxadodecanoico)

Descripción general

Descripción

Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid is a perfluoroalkyl ether carboxylic acid, known for its exceptional stability and ability to repel oil and water. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which have numerous industrial applications due to their unique chemical properties .

Aplicaciones Científicas De Investigación

Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions and processes.

Medicine: Investigated for its potential toxicological effects and its role in disrupting endocrine functions.

Análisis Bioquímico

Biochemical Properties

Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with plasma proteins, leading to alterations in protein binding and hepatic clearance . The compound’s interaction with thyroid hormones, specifically triiodothyronine (T3) and thyroxine (T4), results in decreased concentrations of these hormones, indicating a potential disruption in thyroid hormone regulation .

Cellular Effects

The effects of perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can lead to significant changes in body weight and thyroid hormone levels in animal models . Additionally, non-targeted analysis of plasma and in vitro hepatocyte assay extractions revealed the presence of another GenX oligomer, perfluoro-(2,5-dimethyl-3,6-dioxanonanoic) acid, suggesting complex interactions within cellular environments .

Molecular Mechanism

At the molecular level, perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s ability to bind to plasma proteins and disrupt thyroid hormone regulation indicates a mechanism involving competitive inhibition or alteration of hormone transport . The presence of other oligomers in plasma further suggests that the compound may undergo metabolic transformations that contribute to its overall biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid change over time. The compound’s stability and degradation are critical factors in its long-term impact on cellular function. Studies have shown that exposure to this compound over multiple dose levels can lead to mortality at higher doses and significant changes in body weight and thyroid hormone levels at lower doses . These findings highlight the importance of considering temporal effects when evaluating the compound’s safety and efficacy .

Dosage Effects in Animal Models

The effects of perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid vary with different dosages in animal models. At higher doses, the compound has been associated with increased mortality and significant changes in body weight . At lower doses, it has been observed to cause alterations in thyroid hormone levels, indicating a dose-dependent response . These findings underscore the need for careful dosage considerations in both experimental and practical applications .

Metabolic Pathways

Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic flux and metabolite levels. The compound’s interaction with hepatic enzymes suggests a role in hepatic clearance and potential biotransformation into other oligomers . These metabolic pathways are crucial for understanding the compound’s overall biochemical activity and potential long-term effects .

Transport and Distribution

The transport and distribution of perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to bind to plasma proteins affects its localization and accumulation within specific tissues . Understanding these transport mechanisms is essential for evaluating the compound’s efficacy and potential toxicity .

Subcellular Localization

Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid’s subcellular localization plays a critical role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localization patterns are essential for understanding the compound’s mechanism of action and potential effects on cellular processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid typically involves the oligomerization of hexafluoropropylene oxide followed by carboxylation. The reaction conditions often include the use of strong bases and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical processes that ensure high purity and yield. The process generally includes the oligomerization of hexafluoropropylene oxide in the presence of a catalyst, followed by carboxylation and purification steps to isolate the final product .

Análisis De Reacciones Químicas

Types of Reactions

Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid primarily undergoes substitution reactions due to the presence of the carboxylic acid group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as amines or alcohols.

Oxidation Reactions: Often use strong oxidizing agents like potassium permanganate.

Reduction Reactions: Can be carried out using reducing agents such as lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amides, while oxidation reactions can produce carboxylates .

Mecanismo De Acción

The mechanism of action of perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid involves its interaction with various molecular targets and pathways. It has been shown to disrupt thyroid hormone levels by interfering with the synthesis and metabolism of these hormones. This disruption is likely due to its ability to bind to plasma proteins and alter hepatic clearance .

Comparación Con Compuestos Similares

Similar Compounds

- Perfluoro-(2,5-dimethyl-3,6-dioxanonanoic) acid

- Perfluoro-(2,5,8-trimethyl-3,6,9-trioxanonanoic) acid

Uniqueness

Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid is unique due to its longer chain length and the presence of multiple ether linkages, which contribute to its exceptional stability and distinct chemical properties. This makes it particularly useful in applications requiring high chemical resistance and stability .

Propiedades

IUPAC Name |

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12HF23O5/c13-2(1(36)37,6(18,19)20)38-11(32,33)4(16,8(24,25)26)40-12(34,35)5(17,9(27,28)29)39-10(30,31)3(14,15)7(21,22)23/h(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNULWLLEOKCID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F5(CF2OCF(CF3))3COOH, C12HF23O5 | |

| Record name | Propanoic acid, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276659 | |

| Record name | Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65294-16-8 | |

| Record name | Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What insights do we have into the structural characterization of HFPO-TeA and its behavior in mixed monolayer systems?

A1: HFPO-TeA was studied in a mixed monolayer system with behenic acid (C22) on a cadmium acetate aqueous solution. While the exact molecular formula and weight are not explicitly stated in the provided research, grazing incidence X-ray diffraction (GIXD) revealed that at lower temperatures, the condensed-phase domains of the monolayer were primarily composed of closely packed C22 molecules. [] This suggests that HFPO-TeA might be influencing the overall organization of the monolayer without directly participating in the tightly packed crystalline structure. As the temperature increased, the packing structure became disordered, potentially due to the increased molecular motion of both HFPO-TeA and C22. [] This disorder could be related to changes in the physicochemical properties of HFPO-TeA at higher temperatures.

Q2: Are there any observed sex-based differences in the way HFPO-TeA is processed within living organisms?

A2: Yes, research involving Sprague Dawley rats indicated significant differences in HFPO-TeA plasma concentrations between males and females following oral exposure. [] This difference suggests a potential sex-based variation in the absorption, distribution, metabolism, or excretion (ADME) of HFPO-TeA. Further research is needed to pinpoint the specific metabolic pathways responsible for these differences and their potential implications for toxicity assessments.

Q3: What are the environmental concerns surrounding HFPO-TeA and are there strategies to address them?

A3: While the provided research does not directly address environmental impact, it's important to consider that HFPO-TeA, like other PFAS compounds, is highly persistent in the environment. [] This persistence raises concerns about potential bioaccumulation and long-term ecological effects. Developing strategies for the safe disposal, remediation, and potential replacement of HFPO-TeA with more environmentally friendly alternatives should be a priority for future research.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[2.4]heptan-4-one](/img/structure/B1295733.png)

![N-[(4-Methylphenyl)sulfonyl]histidine](/img/structure/B1295735.png)

![2-[bis(ethylsulfanyl)methylidene]propanedinitrile](/img/structure/B1295745.png)